

commercial suppliers of high-purity 2-Bromoethyl chloroformate

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Compound of Interest

Compound Name: *2-Bromoethyl chloroformate*

Cat. No.: *B1584571*

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An In-Depth Technical Guide to the Commercial Sourcing of High-Purity **2-Bromoethyl Chloroformate** for Pharmaceutical and Research Applications

Authored by: A Senior Application Scientist Foreword: The Criticality of Purity in Synthesis

2-Bromoethyl chloroformate (CAS No. 4801-27-8) is a highly reactive bifunctional reagent indispensable in modern organic synthesis, particularly within the pharmaceutical industry. Its utility lies in its ability to introduce the 2-bromoethoxycarbonyl protecting group or to act as a versatile linker in the synthesis of complex active pharmaceutical ingredients (APIs).^[1] However, its inherent reactivity also makes it susceptible to degradation and the presence of process-related impurities, which can have profound consequences on reaction yields, impurity profiles of the final compound, and ultimately, patient safety. This guide provides drug development professionals and researchers with a comprehensive framework for sourcing, qualifying, and handling high-purity **2-Bromoethyl chloroformate**, ensuring the integrity and success of their scientific endeavors.

Part 1: Strategic Supplier Qualification

The selection of a chemical supplier extends beyond a simple transaction; it is the foundation of a reliable and reproducible manufacturing process. For a critical reagent like **2-bromoethyl chloroformate**, a robust qualification process is paramount. The goal is to identify partners who demonstrate consistent quality, regulatory adherence, and supply chain transparency.

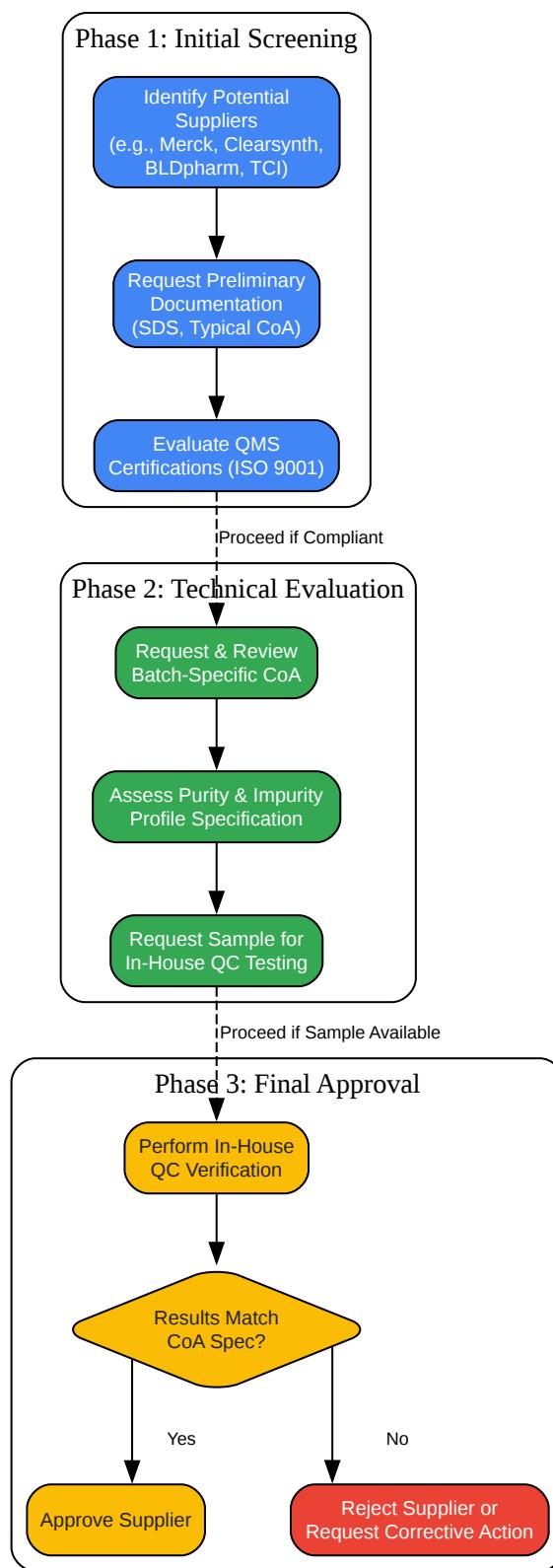
Key Pillars of Supplier Evaluation

A prospective supplier should be evaluated against several key criteria. These pillars ensure that the supplier is not just a vendor but a partner in quality. Leading suppliers in the life science and pharmaceutical sectors, such as Merck (Sigma-Aldrich), Oceanic Pharmachem, and Sarchem Labs, often provide extensive documentation and support that align with these principles.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Quality Management System (QMS): A certified QMS (e.g., ISO 9001) is a non-negotiable starting point. It indicates that the supplier has defined, documented, and controlled processes for manufacturing, testing, and release.[\[3\]](#)[\[5\]](#)
- Documentation and Transparency: The supplier must provide comprehensive and batch-specific documentation. This includes:
 - Certificate of Analysis (CoA): A detailed CoA should report the actual test results for a specific batch, not just state that it "conforms to specification."[\[5\]](#)
 - Safety Data Sheet (SDS): A compliant and thorough SDS is essential for safe handling and risk assessment.[\[6\]](#)[\[7\]](#)
 - Method of Synthesis (MoS) Summary: While proprietary details will be protected, a transparent supplier should be able to provide a summary of the synthetic route. This is critical for predicting potential impurities. For instance, synthesis from 2-bromoethanol and phosgene may leave residual starting materials or form carbonate-related byproducts.[\[8\]](#)[\[9\]](#)
- Technical Expertise and Support: A reliable supplier acts as a technical resource. Companies with strong R&D and technical teams can provide invaluable support, including custom synthesis and process development assistance.[\[5\]](#)[\[10\]](#)

Supplier Qualification Workflow

The following workflow provides a systematic approach to selecting and qualifying a supplier for high-purity **2-bromoethyl chloroformate**.



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Caption: A workflow for systematic supplier selection and qualification.

Part 2: Commercial Supplier Landscape & Specifications

The market for **2-bromoethyl chloroformate** includes large, well-established suppliers as well as specialized custom synthesis labs. Purity is the primary differentiator, with grades typically ranging from 95% to >98%.

Supplier/Vendor Platform	Typical Purity	Key Characteristics & Available Documentation
Merck (Sigma-Aldrich)	≥97%	Global leader with robust quality control, extensive documentation (SDS, CoA), and strong regulatory support. [2]
Thermo Fisher Scientific	Varies by brand	Distributor for brands like Acros Organics and TCI; provides access to multiple sources with detailed SDS. [6] [11]
TCI (Tokyo Chemical Industry)	>98.0%	Known for high-purity reagents for research and development; provides detailed specifications.
Clearsynth	High Purity	Specializes in fine chemicals and provides batch-specific CoAs upon request. [12]
BLDpharm	Varies	Offers a wide catalog of building blocks and intermediates with custom synthesis capabilities. [10]
ChemicalBook	Varies (Platform)	A directory that lists multiple, often smaller, suppliers; requires careful vetting of the actual manufacturer. [13]

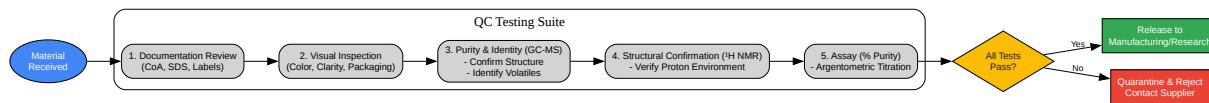
Note: This table is illustrative. Researchers should always request batch-specific CoAs for the most accurate data.

Part 3: In-House Quality Control Protocols

Independent verification of a supplier's CoA is a cornerstone of good manufacturing practice (GMP) and robust research. The following protocols provide a framework for the essential QC testing of incoming **2-bromoethyl chloroformate**.

Workflow for Incoming Material Testing

Upon receipt of a new batch, a systematic process of inspection and testing should be initiated. This ensures that any non-conforming material is identified before it enters the synthesis workflow.



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Caption: A standardized workflow for the quality control testing of incoming raw materials.

Experimental Protocol: Purity Assay by GC-MS

Objective: To determine the purity of **2-bromoethyl chloroformate** and identify potential volatile impurities, such as residual solvents or synthesis starting materials.

Instrumentation:

- Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

- Sample Preparation: Prepare a 1000 ppm (0.1%) solution of **2-bromoethyl chloroformate** in a high-purity, dry solvent such as Dichloromethane (DCM).
- GC-MS Parameters:

- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 50:1
- Carrier Gas: Helium, constant flow at 1.0 mL/min
- Oven Program:
 - Initial Temperature: 50 °C, hold for 2 minutes
 - Ramp: 15 °C/min to 250 °C
 - Hold: 5 minutes at 250 °C
- MS Transfer Line: 280 °C
- Ion Source: 230 °C
- Scan Range: 40-250 amu
- Analysis:
 - Inject the sample and acquire the data.
 - Identify the main peak corresponding to **2-bromoethyl chloroformate** (MW: 187.42 g/mol, but look for characteristic fragments).[12][14]
 - Calculate the area percent of the main peak to determine purity.
 - Search the mass spectra of any impurity peaks against a library (e.g., NIST) to tentatively identify them.
- System Suitability: The main peak should be symmetrical (tailing factor 0.9 - 1.5).
- Acceptance Criteria: Purity by area % must be \geq specification (e.g., $\geq 97\%$). No single unknown impurity should be $>0.1\%$.

Experimental Protocol: Assay by Argentometric Titration

Objective: To quantify the hydrolyzable chloride of the chloroformate group, providing an accurate assay of the active molecule.

Principle: The chloroformate group reacts with a nucleophile (e.g., pyridine in methanol) to release a chloride ion, which is then titrated with a standardized silver nitrate solution.

Reagents:

- Standardized 0.1 N Silver Nitrate (AgNO_3)
- Pyridine, anhydrous
- Methanol, anhydrous
- Potassium Chromate indicator solution

Procedure:

- Sample Preparation: Accurately weigh approximately 300-400 mg of **2-bromoethyl chloroformate** into a dry 250 mL Erlenmeyer flask.
- Reaction:
 - Working in a fume hood, add 20 mL of anhydrous methanol to the flask. Swirl to dissolve.
 - Carefully add 5 mL of anhydrous pyridine. The reaction is exothermic. Allow the solution to stand for 5 minutes.
- Titration:
 - Add 5-6 drops of potassium chromate indicator. The solution will be yellow.
 - Titrate with standardized 0.1 N AgNO_3 until the first appearance of a permanent reddish-brown precipitate (the endpoint).
 - Perform a blank titration using the same quantities of methanol and pyridine.

- Calculation:
 - Assay % =
$$\frac{[(V_{\text{sample}} - V_{\text{blank}}) * N_{\text{AgNO}_3} * \text{MW} * 100]}{(W_{\text{sample}} * 1000)}$$
 - Where:
 - V_{sample} = Volume of AgNO_3 for the sample (mL)
 - V_{blank} = Volume of AgNO_3 for the blank (mL)
 - N_{AgNO_3} = Normality of the AgNO_3 solution
 - MW = Molecular weight of **2-bromoethyl chloroformate** (187.42 g/mol)
 - W_{sample} = Weight of the sample (g)
- Acceptance Criteria: The calculated assay value must be within the specified range (e.g., 97.0% - 103.0%).

Part 4: Safe Handling and Storage

2-Bromoethyl chloroformate is a corrosive and toxic compound that is also water-reactive.[\[6\]](#) [\[14\]](#) Strict adherence to safety protocols is mandatory.

- Handling: Always handle in a certified chemical fume hood.[\[15\]](#) Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a flame-retardant lab coat, and chemical splash goggles with a face shield.[\[7\]](#)
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[\[6\]](#) It should be refrigerated (2-8°C) in a designated area for corrosive and water-reactive materials, away from incompatible substances like bases, alcohols, and strong oxidizing agents.[\[6\]](#)[\[13\]](#)
- Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand or vermiculite) for containment. Do NOT use water. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The successful application of **2-bromoethyl chloroformate** in high-stakes environments like drug development is critically dependent on the purity and quality of the starting material. By implementing a rigorous supplier qualification program, performing independent QC verification, and adhering to strict safety protocols, researchers and scientists can mitigate risks associated with reagent quality. This ensures the generation of reliable, reproducible data and contributes to the overall integrity and success of the research and development process.

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